molecular formula C18H13Cl2N3S B11108726 6-(4-chlorophenyl)-N-[(E)-(4-chlorophenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine

6-(4-chlorophenyl)-N-[(E)-(4-chlorophenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine

Cat. No.: B11108726
M. Wt: 374.3 g/mol
InChI Key: MBXJVUOGGGNDKH-SRZZPIQSSA-N
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Description

6-(4-chlorophenyl)-N-[(E)-(4-chlorophenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group and an imidazo[2,1-b][1,3]thiazole core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-N-[(E)-(4-chlorophenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems to control reaction parameters precisely. The use of high-throughput reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-N-[(E)-(4-chlorophenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl-imidazo[2,1-b][1,3]thiazole derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

6-(4-chlorophenyl)-N-[(E)-(4-chlorophenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-N-[(E)-(4-chlorophenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-chlorophenyl)-N-[(E)-(4-chlorophenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine is unique due to its specific chlorophenyl groups and the imidazo[2,1-b][1,3]thiazole core. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H13Cl2N3S

Molecular Weight

374.3 g/mol

IUPAC Name

(E)-1-(4-chlorophenyl)-N-[6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methanimine

InChI

InChI=1S/C18H13Cl2N3S/c19-14-5-1-12(2-6-14)11-21-17-16(13-3-7-15(20)8-4-13)22-18-23(17)9-10-24-18/h1-8,11H,9-10H2/b21-11+

InChI Key

MBXJVUOGGGNDKH-SRZZPIQSSA-N

Isomeric SMILES

C1CSC2=NC(=C(N21)/N=C/C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CSC2=NC(=C(N21)N=CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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